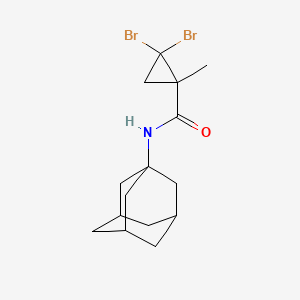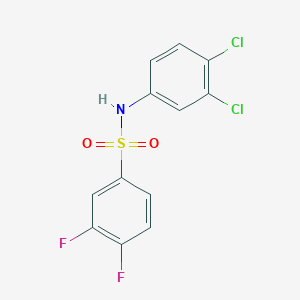
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide, also known as ADBAC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. ADBAC belongs to the class of quaternary ammonium compounds and is widely used as a disinfectant, preservative, and surfactant in various industries. In
作用機序
The mechanism of action of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide involves the disruption of the cell membrane of microorganisms, leading to their death. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is a cationic surfactant that interacts with the negatively charged cell membrane of microorganisms, causing the membrane to become destabilized. This results in the leakage of intracellular components and eventual cell death.
Biochemical and Physiological Effects
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has been shown to have low toxicity in mammals and is generally considered safe for use. However, prolonged or high exposure to N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide can cause skin irritation, respiratory problems, and other adverse effects. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has also been shown to have a negative impact on aquatic life and the environment.
実験室実験の利点と制限
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is a widely available and affordable chemical compound that can be easily synthesized in the laboratory. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has a broad spectrum of antimicrobial activity and can be used to disinfect a variety of surfaces and materials. However, N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has limitations for lab experiments as its antimicrobial activity can be affected by various factors such as pH, temperature, and organic matter.
将来の方向性
There are several potential future directions for the research and development of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. One area of focus is the development of more effective and targeted antimicrobial agents based on the structure and mechanism of action of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. Another area of interest is the investigation of the potential antiviral and anticancer properties of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. Additionally, there is a need for further research on the environmental impact of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide and the development of more sustainable and eco-friendly alternatives.
合成法
The synthesis of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide involves the reaction of adamantylbromide with 1-methylcyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction mixture is then treated with hydrobromic acid to obtain N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide as a white crystalline solid with a high yield.
科学的研究の応用
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has been extensively studied for its antimicrobial properties and has been used as a disinfectant in various industries such as food processing, healthcare, and agriculture. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is also used as a preservative in personal care products and as a surfactant in the textile industry. In addition to its industrial applications, N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has potential applications in the field of medicine as an antiviral and anticancer agent.
特性
IUPAC Name |
N-(1-adamantyl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO/c1-13(8-15(13,16)17)12(19)18-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVOWEVKRHDSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)
![1-[5-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6062962.png)
![N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6062986.png)
![2-bromo-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6062993.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6062999.png)

![7-(4-isopropylbenzyl)-2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6063029.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6063042.png)